
(2-(5-nitro-1H-indol-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(5-nitro-1H-indol-2-il)fenil)metanol: es un compuesto químico con la fórmula molecular C15H12N2O3. Se caracteriza por la presencia de un anillo de indol sustituido con un grupo nitro en la posición 5 y un grupo fenilmetanol en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (2-(5-nitro-1H-indol-2-il)fenil)metanol generalmente involucra los siguientes pasos:
Nitración de Indol: El material de partida, indol, se somete a nitración para introducir un grupo nitro en la posición 5. Esto se logra generalmente utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico.
Formilación: El indol nitrado se somete luego a formilación para introducir un grupo formilo en la posición 2. Esto se puede hacer usando reactivos como ácido fórmico y anhídrido acético.
Reducción: El grupo formilo se reduce a un grupo hidroximetilo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Métodos de Producción Industrial: La producción industrial de (2-(5-nitro-1H-indol-2-il)fenil)metanol puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, y puede incluir pasos de purificación adicionales, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: (2-(5-nitro-1H-indol-2-il)fenil)metanol puede sufrir reacciones de oxidación para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: El grupo hidroximetilo puede participar en reacciones de sustitución para formar éteres o ésteres.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la piridina.
Productos Principales:
Oxidación: Aldehídos o ácidos carboxílicos correspondientes.
Reducción: Derivados de amino.
Sustitución: Éteres o ésteres.
Aplicaciones Científicas De Investigación
Química:
Síntesis de Moléculas Complejas: (2-(5-nitro-1H-indol-2-il)fenil)metanol se puede utilizar como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología:
Sondas Biológicas: El compuesto se puede utilizar como sonda para estudiar procesos biológicos que involucran derivados de indol.
Medicina:
Desarrollo de Fármacos: Debido a su similitud estructural con los derivados de indol bioactivos, se puede explorar para posibles aplicaciones terapéuticas.
Industria:
Ciencia de Materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (2-(5-nitro-1H-indol-2-il)fenil)metanol involucra su interacción con objetivos moleculares como enzimas o receptores. El grupo nitro puede participar en reacciones redox, mientras que el anillo de indol puede participar en interacciones π-π con residuos aromáticos en las proteínas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares:
- (5-nitro-1H-indol-2-il)metanol
- 2-(5-nitro-1H-indol-2-il)etanol
- (2-(5-nitro-1H-indol-2-il)fenil)etanol
Singularidad: (2-(5-nitro-1H-indol-2-il)fenil)metanol es único debido a la presencia de un grupo nitro y un grupo fenilmetanol en el anillo de indol. Esta combinación de grupos funcionales imparte una reactividad química distinta y una posible actividad biológica en comparación con otros compuestos similares.
Propiedades
Número CAS |
874752-05-3 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
[2-(5-nitro-1H-indol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-9-10-3-1-2-4-13(10)15-8-11-7-12(17(19)20)5-6-14(11)16-15/h1-8,16,18H,9H2 |
Clave InChI |
AEWWEYQTIRUIET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


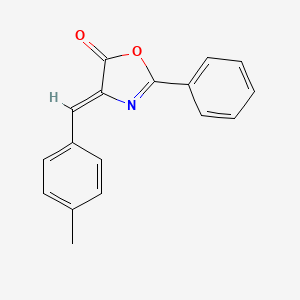
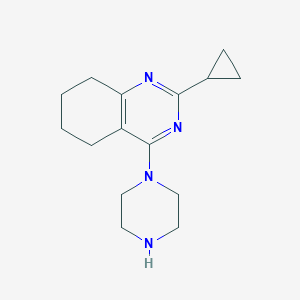


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)

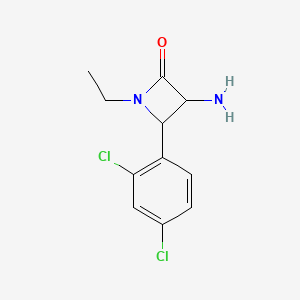
![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)
![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)
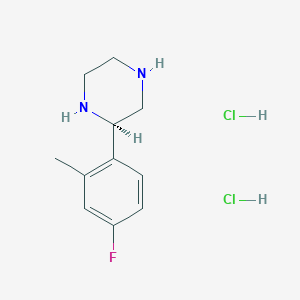
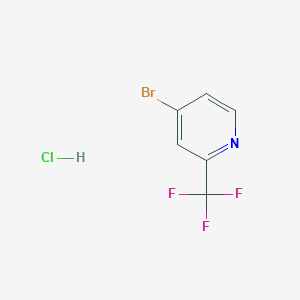


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
